molecular formula C8H12ClN3O B1442629 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1187830-54-1

4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No. B1442629
M. Wt: 201.65 g/mol
InChI Key: XZXUVERYJNSKMW-UHFFFAOYSA-N
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Description

4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with the CAS Number: 1187830-77-8 . It has a molecular weight of 201.66 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O.ClH/c1-12-8-6-2-3-9-4-7(6)10-5-11-8;/h5,9H,2-4H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is solid in physical form . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Reactions and Synthesis Approaches : A study by Voskressensky et al. (2011) demonstrated the reactions of 2-R-4-oxotetrahydropyrido[4,3-d]pyrimidines with activated alkynes in methanol, leading to the formation of pyrimido[4,5-d]azocines and other decomposition products. This research sheds light on the chemical behavior of tetrahydropyrido pyrimidines under certain conditions, expanding the understanding of their reactivity and potential for synthesizing novel compounds Chemistry of Heterocyclic Compounds, 47, 222-228.

Synthetic Methodologies and Structural Insights : Komkov et al. (2008) contributed to the field by synthesizing new substituted 4,6-diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-ones. Their work highlights an unusual reaction pathway with methylhydrazine, resulting in a product comprising two amineimide fragments, providing valuable insights into novel synthetic routes and structural peculiarities of pyrido pyrimidine derivatives Russian Chemical Bulletin, 57, 2353-2358.

Applications in Material and Chemical Research

Chemical Properties and Applications : The review by Elattar and Mert (2016) on pyrido[4,3-d]pyrimidines outlines the structural features, reactions, and synthetic methodologies associated with this class of compounds. It highlights the use of tetrahydropyrido pyrimidines as starting materials for synthesizing derivatives with potential applications, including the development of tetrahydropteroic acid derivatives and their significance in material and chemical research RSC Advances, 6, 71827-71851.

Advances in Synthetic Chemistry

Innovative Synthetic Techniques : The work of Snieckus et al. (2014) on the synthesis of pyrimido-pyrimidinedithiones and their analogues indicates the potential chemotherapeutic use of these compounds, presenting an advanced synthetic route that enriches the toolbox of heterocyclic chemistry. Their study opens up new pathways for the exploration of biologically interesting molecules through novel synthetic strategies Synfacts, 10, 1019 - 1019.

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-8-6-4-9-3-2-7(6)10-5-11-8;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUVERYJNSKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718500
Record name 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

CAS RN

1187830-54-1
Record name 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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